![molecular formula C16H31N B14224068 Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- CAS No. 685088-19-1](/img/structure/B14224068.png)
Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is a chemical compound with the molecular formula C16H31N. It is a derivative of piperidine, a six-membered heterocyclic amine with significant importance in organic chemistry and pharmaceutical applications. This compound is known for its unique structural features, which include a piperidine ring substituted with a 5-ethyl-1,3,3-trimethylcyclohexyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of corresponding pyridine derivatives. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mécanisme D'action
The mechanism of action of Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine with significant pharmacological properties.
Uniqueness
Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
685088-19-1 |
|---|---|
Formule moléculaire |
C16H31N |
Poids moléculaire |
237.42 g/mol |
Nom IUPAC |
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]piperidine |
InChI |
InChI=1S/C16H31N/c1-5-14-11-15(2,3)13-16(4,12-14)17-9-7-6-8-10-17/h14H,5-13H2,1-4H3/t14-,16-/m0/s1 |
Clé InChI |
KCQJNLITNGPONJ-HOCLYGCPSA-N |
SMILES isomérique |
CC[C@@H]1C[C@](CC(C1)(C)C)(C)N2CCCCC2 |
SMILES canonique |
CCC1CC(CC(C1)(C)N2CCCCC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


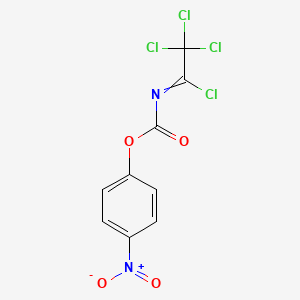
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
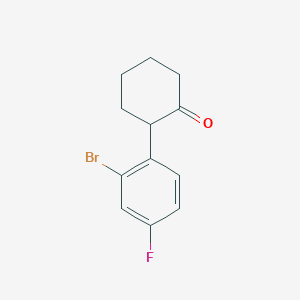
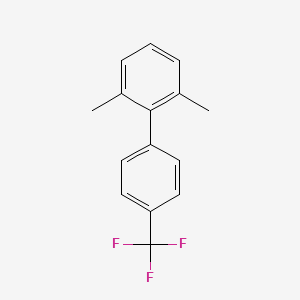
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
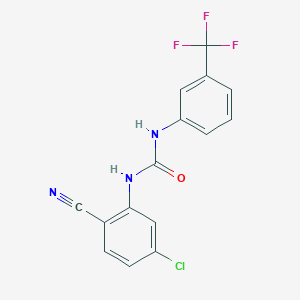
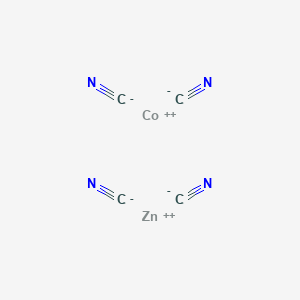
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
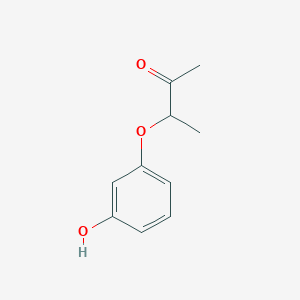
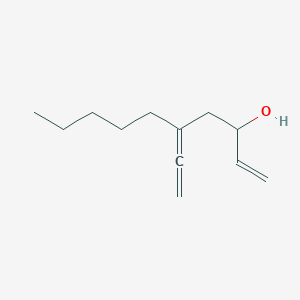



![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
